molecular formula C19H17N3O3S B2449702 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 850936-89-9

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2449702
CAS No.: 850936-89-9
M. Wt: 367.42
InChI Key: BWCZLSBUBBWTTJ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic compound that features an indoline core linked to a 1,3,4-oxadiazole ring through a thioacetyl bridge

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioacetylation: The oxadiazole ring is then subjected to thioacetylation using thioacetic acid or its derivatives.

    Coupling with indoline: The final step involves coupling the thioacetylated oxadiazole with an indoline derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, often under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as DNA and proteins. The oxadiazole ring can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, the thioacetyl group can form covalent bonds with protein thiols, leading to enzyme inhibition. These interactions result in the compound’s biological effects, including anticancer activity and enzyme inhibition.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can be compared with other similar compounds:

    1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)benzene: This compound lacks the indoline core, resulting in different electronic properties and biological activities.

    1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)pyrrole: The pyrrole core provides different reactivity and binding properties compared to indoline.

    1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)quinoline: The quinoline core offers enhanced aromaticity and potential for additional interactions with biological targets.

The uniqueness of this compound lies in its combination of the indoline and oxadiazole moieties, providing a balance of electronic properties and biological activity that is not found in the other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-16-9-5-3-7-14(16)18-20-21-19(25-18)26-12-17(23)22-11-10-13-6-2-4-8-15(13)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZLSBUBBWTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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